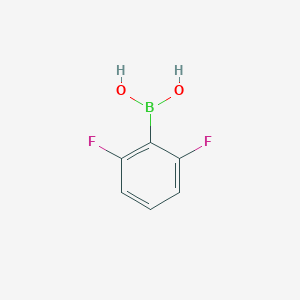

2,6-Difluorophenylboronic acid

描述

属性

IUPAC Name |

(2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZAICSEFBVFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370227 | |

| Record name | 2,6-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162101-25-9 | |

| Record name | 2,6-Difluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162101-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-difluorophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its role in the development of targeted therapeutics, with a focus on TGR5 agonists.

Core Properties of this compound

This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below.

| Identifier | Value | Citation |

| CAS Number | 162101-25-9 | |

| Molecular Formula | C₆H₅BF₂O₂ | [1] |

| Linear Formula | F₂C₆H₃B(OH)₂ | [1] |

| Synonyms | 2,6-Difluorobenzeneboronic acid | [1] |

| Physical and Chemical Properties | Value | Citation |

| Molecular Weight | 157.91 g/mol | [1] |

| Melting Point | 147-149 °C | |

| Boiling Point | 260.1±50.0 °C (Predicted) | [2] |

| Density | 1.35±0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol. | [2] |

| Appearance | White to off-white crystalline powder. | [2] |

Synthesis and Experimental Protocols

This compound is a crucial building block in the synthesis of complex organic molecules, particularly for pharmaceutical development. Its synthesis and subsequent use in cross-coupling reactions are fundamental for researchers in the field.

Synthesis of this compound

The synthesis of this compound can be achieved via the lithiation of 1,3-difluorobenzene (B1663923) followed by reaction with a borate (B1201080) ester.

Experimental Protocol: Synthesis of this compound

-

Materials: 1,3-Difluorobenzene, n-Butyllithium (n-BuLi) in hexanes, Trimethyl borate, Anhydrous tetrahydrofuran (B95107) (THF), Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

-

Slowly add a solution of n-Butyllithium in hexanes to the cooled THF.

-

Add 1,3-difluorobenzene dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.

-

To the resulting solution, add trimethyl borate dropwise, ensuring the temperature does not rise above -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization.

-

Application in Suzuki-Miyaura Cross-Coupling

This compound is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] This reaction is pivotal in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

-

Materials: this compound, an aryl bromide, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water.

-

Procedure:

-

In a round-bottom flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 3-5 mol%).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (argon or nitrogen) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

-

Role in Drug Development: TGR5 Agonists

A significant application of this compound in medicinal chemistry is in the synthesis of Takeda G-protein-coupled receptor 5 (TGR5) agonists.[1] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[4] this compound is a key intermediate in the preparation of compounds like ethyl 4-(2,6-difluorophenyl)nicotinate, a precursor to potent TGR5 agonists.[1]

The activation of TGR5 by an agonist initiates a signaling cascade that has several beneficial metabolic effects.

Activation of the TGR5 receptor by an agonist leads to the activation of a G protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP).[5][6] Increased cAMP levels activate Protein Kinase A (PKA), which then promotes the secretion of glucagon-like peptide-1 (GLP-1) and increases energy expenditure.[4][6] GLP-1 plays a crucial role in regulating blood sugar levels by enhancing insulin (B600854) secretion.

References

- 1. 2,6-ジフルオロフェニルボロン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 162101-25-9 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

Technical Guide: 2,6-Difluorophenylboronic Acid in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2,6-Difluorophenylboronic acid, a key building block in modern organic synthesis. The document details its core physicochemical properties and provides a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of biaryl synthesis in pharmaceutical and materials science research.

Core Properties of this compound

This compound is a white to off-white crystalline powder widely utilized as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₅BF₂O₂ |

| Molecular Weight | 157.91 g/mol |

| CAS Number | 162101-25-9 |

| Melting Point | 147-149 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol |

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, typically for the synthesis of complex biaryl compounds. The fluorine atoms at the ortho positions can significantly influence the electronic properties and conformational behavior of the resulting molecules, making this reagent particularly valuable in the development of pharmaceuticals and advanced materials.

The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Experimental Protocols

What follows is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (B44618) (PPh₃, 0.08 mmol) or other suitable phosphine (B1218219) ligand

-

Potassium carbonate (K₂CO₃, 2.0 mmol) or another suitable base

-

Anhydrous 1,4-dioxane (B91453) (5 mL)

-

Degassed water (1 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stir plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Catalyst and Ligand Addition: Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

-

Solvent Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C using a heating mantle or oil bath and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

This protocol provides a general framework for researchers. The electron-deficient nature of this compound can sometimes present challenges, such as a propensity for protodeboronation. In such cases, the use of specialized ligands (e.g., bulky biarylphosphines) and careful selection of the base and solvent system may be required to achieve high yields.

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-difluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details a robust synthetic protocol via organolithium chemistry, thorough characterization data including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and its application in palladium-catalyzed cross-coupling reactions. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is an organoboron compound of significant interest due to the unique properties conferred by the ortho-difluoro substitution pattern. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the boronic acid and influences the electronic properties of molecules into which it is incorporated. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][3] The stability and reactivity of this compound make it a preferred choice for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in drug candidates.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for handling, storage, and reaction setup.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅BF₂O₂ | [4][5] |

| Molecular Weight | 157.91 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 147-149 °C | [3][5] |

| CAS Number | 162101-25-9 | [3][5] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the lithiation of 1,3-difluorobenzene (B1663923) followed by quenching with a trialkyl borate. This method provides a direct and high-yielding route to the desired product.

Synthetic Scheme

References

In-Depth Technical Guide to 2,6-Difluorophenylboronic Acid: Safety and Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2,6-Difluorophenylboronic acid, a versatile reagent frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical Identification and Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₆H₅BF₂O₂ | [2][3] |

| Molecular Weight | 157.91 g/mol | [2][3] |

| CAS Number | 162101-25-9 | [2] |

| Melting Point | 147-149 °C | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in methanol | [5] |

| Stability | Stable under recommended storage conditions. May contain varying amounts of the anhydride. | [4][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[7]

Hazard Pictogram: [7]

-

GHS07: Exclamation Mark

First Aid Measures

Prompt and appropriate first aid is essential in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air. If symptoms such as coughing or difficulty breathing persist, seek medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, seek immediate medical attention.[2] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2] |

Safe Handling and Storage

Proper handling and storage practices are critical to minimize risk.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid dust formation.[2] Local exhaust ventilation should be used.[2] Safety shower and eyewash stations should be readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep away from direct sunlight.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[6] Wear appropriate personal protective equipment as outlined in Section 4.1.

-

Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[6] Clean the spill area thoroughly.[2]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen fluoride (B91410).[2][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Extremes of temperature and direct sunlight.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Carbon oxides and hydrogen fluoride may be produced upon combustion.[6]

Toxicological Information

-

Mechanism of Irritation: While the specific signaling pathways for this compound-induced irritation are not well-documented in publicly available literature, the irritant effect of boronic acids is generally attributed to their Lewis acidic nature and their ability to interact with biological nucleophiles, such as amino and hydroxyl groups in proteins. This can lead to a localized inflammatory response. The fluorine substituents can modulate the acidity and reactivity of the boronic acid moiety.

Experimental Protocols

Standard Operating Procedure for Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully dispense the required amount of this compound powder using a clean spatula, avoiding the generation of dust.

-

Transfer: If transferring to a reaction vessel, do so carefully within the fume hood.

-

Cleanup: Tightly reseal the stock container immediately after use. Clean any residual powder from the balance and work surface with a damp cloth or towel, ensuring the waste is disposed of as hazardous chemical waste.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Degassed water (if using aqueous conditions)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (typically 1-5 mol%), and base (2.0-3.0 mmol).

-

Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL). If aqueous conditions are required, add degassed water.

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Logical diagram of hazard identification and response for this compound.

References

- 1. 2,6-ジフルオロフェニルボロン酸 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 3. This compound | C6H5BF2O2 | CID 2734336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. pharmabeginers.com [pharmabeginers.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stability and Storage of 2,6-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-difluorophenylboronic acid, a versatile reagent in organic synthesis. Understanding its stability profile is critical for ensuring its effective use and the reliability of experimental outcomes. This document outlines the known degradation pathways, summarizes storage recommendations, and provides detailed experimental protocols for stability assessment.

Core Concepts: Stability Profile

This compound is a solid compound that is generally stable under recommended storage conditions. However, like many arylboronic acids, it is susceptible to degradation through several pathways, most notably protodeboronation, especially in aqueous and basic environments. The presence of two ortho-flourine atoms influences its stability, rendering it one of the less stable isomers among fluorinated phenylboronic acids.

General Stability and Handling

Proper handling and storage are paramount to maintaining the integrity of this compound. It should be handled in accordance with good industrial hygiene and safety practices.

Quantitative Data Summary

The following tables summarize the key stability and storage parameters for this compound based on available data.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation |

| Storage Temperature | Cool, room temperature. Some suppliers recommend refrigeration. |

| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. |

| Light Exposure | Store away from direct sunlight. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and acids. |

Table 2: Chemical Stability and Degradation

| Condition | Stability | Notes |

| General | Stable under normal, recommended storage conditions. | |

| Hydrolytic (pH-dependent) | Susceptible to protodeboronation, particularly in basic aqueous solutions. Considered less stable than other fluorinated phenylboronic acid isomers. | The rate of protodeboronation is pH-dependent. |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides, hydrogen fluoride, and oxides of boron. |

Degradation Pathways

The primary degradation pathway for this compound is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often facilitated by aqueous or basic conditions.

Caption: Base-Promoted Protodeboronation Pathway.

Experimental Protocols

To assess the stability of this compound, a comprehensive stability testing program should be implemented. The following protocols are based on established analytical methods for arylboronic acids and align with general principles from ICH guidelines for stability testing.[1][2][3]

Protocol 1: Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its primary degradant, 1,2-difluorobenzene.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard

-

1,2-Difluorobenzene reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to resolve the parent compound and degradants (e.g., start with a high percentage of A, and gradually increase B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound and 1,2-difluorobenzene in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of working standards by diluting the stock solutions.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standards to a known concentration.

-

Forced Degradation Study: To demonstrate the stability-indicating nature of the method, perform forced degradation studies.[4][5]

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose the solid sample to light according to ICH Q1B guidelines.

-

-

Analysis: Inject the standards, the undegraded sample, and the stressed samples into the HPLC system.

-

Data Evaluation: Assess the peak purity of the this compound peak in the stressed samples to ensure no co-eluting degradants. Quantify the amount of parent compound remaining and the amount of any degradation products formed.

Caption: HPLC Stability-Indicating Method Workflow.

Protocol 2: ¹¹B NMR Spectroscopy for Monitoring Degradation

¹¹B NMR spectroscopy is a powerful tool for directly observing the boron center and can be used to monitor the conversion of the boronic acid to other boron-containing species.[6][7]

Objective: To use ¹¹B NMR to monitor the degradation of this compound in solution under various conditions.

Instrumentation and Materials:

-

NMR spectrometer equipped with a boron probe

-

NMR tubes

-

This compound

-

Deuterated solvents (e.g., D₂O, DMSO-d₆)

-

pH buffers

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent in an NMR tube. For pH-dependent studies, use appropriate buffers in D₂O.

-

Initial Spectrum: Acquire an initial ¹¹B NMR spectrum at time zero. The sp²-hybridized boron of the boronic acid will have a characteristic chemical shift.

-

Stability Study: Store the NMR tube under the desired stress condition (e.g., elevated temperature, specific pH).

-

Time-Point Analysis: Acquire ¹¹B NMR spectra at various time intervals.

-

Data Analysis: Monitor for the appearance of new signals and the decrease in the intensity of the parent boronic acid signal. For example, the formation of the tetrahedral boronate species (Ar-B(OH)₃⁻) will result in an upfield shift in the ¹¹B NMR spectrum.[7] The formation of boric acid will also produce a distinct signal. The relative integration of these signals can be used to quantify the extent of degradation.

Conclusion

While this compound is a valuable synthetic building block, its stability, particularly its susceptibility to protodeboronation, necessitates careful handling and storage. For critical applications in research and drug development, it is highly recommended to perform stability studies under conditions relevant to its intended use. The experimental protocols outlined in this guide provide a framework for conducting such assessments, ensuring the quality and reliability of this important reagent.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. snscourseware.org [snscourseware.org]

- 4. researchgate.net [researchgate.net]

- 5. ijrpp.com [ijrpp.com]

- 6. mdpi.com [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

Navigating the Solubility Landscape of 2,6-Difluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylboronic acid is a vital building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1] Its utility in the synthesis of pharmaceuticals and advanced materials makes a thorough understanding of its physical properties, especially its solubility in organic solvents, a critical factor for reaction optimization, purification, and formulation development. The fluorine atoms on the phenyl ring significantly influence the electronic properties of the molecule, enhancing its reactivity and selectivity in chemical transformations.[1]

This technical guide provides a comprehensive overview of the available solubility information for this compound. Due to a notable gap in publicly available quantitative solubility data for this specific compound, this document presents qualitative information and contextual data from its parent compound, phenylboronic acid, and other substituted analogues. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₆H₅BF₂O₂ |

| Molecular Weight | 157.91 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 147-149 °C (lit.) |

| CAS Number | 162101-25-9 |

Solubility Profile

Quantitative Solubility Data for this compound

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature or publicly accessible databases. One source indicates that the compound is "Soluble in methanol," but does not provide a numerical value for the solubility.[2][3]

Qualitative Solubility and Data for Analogous Compounds

In the absence of specific data for this compound, examining the solubility of its parent compound, phenylboronic acid, can provide valuable insights. It is important to note that the two fluorine substituents in this compound will alter its polarity and intermolecular interactions compared to phenylboronic acid, thus influencing its solubility. Phenylboronic acid is generally soluble in most polar organic solvents and has low solubility in nonpolar solvents like hexanes.[4]

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents. This data serves as a useful reference point for estimating the solubility behavior of this compound. Researchers should anticipate that the solubility of the difluorinated analogue may differ.

Table 1: Solubility of Phenylboronic Acid in Common Organic Solvents

| Solvent | Qualitative Solubility | Quantitative Solubility (Mole Fraction, x) at various temperatures |

| Diethyl Ether | Soluble[4] | High solubility[5] |

| Ethanol | Soluble[4] | Not specified |

| Acetone | High solubility[5] | Not specified |

| Chloroform | Moderate solubility[5] | Not specified |

| 3-Pentanone | High solubility[5] | Not specified |

| Dipropyl Ether | High solubility[5] | Not specified |

| Methylcyclohexane | Very low solubility[5] | Not specified |

| Hexanes | Poorly soluble[4] | Not specified |

| Carbon Tetrachloride | Poorly soluble[4] | Not specified |

| Water | 10 g/L (20 °C)[4] | Not specified |

Note: The qualitative descriptions are based on general statements in the cited literature. Quantitative data for phenylboronic acid is available but not presented here in mole fraction at various temperatures in the initial search results.

For further context, the table below presents quantitative solubility data for isomers of isobutoxyphenylboronic acid, demonstrating how substituent positioning can significantly impact solubility.

Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Selected Solvents [6][7]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | Not specified |

Experimental Protocols for Solubility Determination

To address the data gap, researchers can determine the solubility of this compound using established methods. The two most common and reliable methods are the dynamic (or synthetic) method and the shake-flask method.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid completely dissolves in a solvent at a known concentration.[6]

Principle: A mixture of the solute (this compound) and the chosen organic solvent with a precisely known composition is heated at a controlled, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[6]

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector to monitor turbidity

-

Heating/cooling circulator

Procedure:

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[6]

-

Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity of the mixture decreases, and light transmission increases.[6]

-

Equilibrium Point Determination: Record the temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus. This is the solid-liquid equilibrium point for that specific mole fraction.[6]

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.

Shake-Flask Method

This method is a widely accepted protocol for determining the equilibrium solubility of a compound at a constant temperature.

Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined analytically.

Apparatus:

-

Constant temperature shaker bath

-

Flasks with stoppers

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent. Ensure enough solid is present so that some remains undissolved at equilibrium.

-

Agitation: Seal the flask and place it in the constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand at the constant temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Analysis: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method.

-

Calculation: Report the solubility as the average concentration from replicate flasks, typically in units of g/L or mg/mL.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the necessary framework for researchers to address this information gap. By leveraging the qualitative data and the solubility profiles of analogous compounds like phenylboronic acid, scientists can make informed initial assessments. Furthermore, the detailed experimental protocols for the dynamic and shake-flask methods offer a clear path for generating precise and reliable solubility data in-house. This information is paramount for the effective use of this compound in research and development, ultimately enabling more efficient and robust synthetic processes.

References

The Pivotal Role of 2,6-Difluorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylboronic acid has emerged as a critical building block in medicinal chemistry, prized for its ability to facilitate the synthesis of complex organic molecules with significant therapeutic potential. The strategic incorporation of the 2,6-difluorophenyl moiety can profoundly influence the physicochemical and pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the Suzuki-Miyaura coupling reaction for the synthesis of bioactive compounds, including potent TGR5 agonists and novel anticancer agents.

Core Applications in Medicinal Chemistry

The utility of this compound in drug discovery is primarily centered on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This versatile reaction allows for the formation of carbon-carbon bonds between the difluorophenyl ring and various aryl or heteroaryl halides, paving the way for the construction of diverse molecular scaffolds.

One of the most significant applications of this building block is in the synthesis of potent and selective agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes, obesity, and other metabolic disorders.[1][2] The 2,6-difluoro substitution pattern is often crucial for achieving the desired potency and pharmacokinetic profile of these agonists.

Furthermore, the 2,6-difluorophenyl motif is being explored in the design of novel anticancer agents. The unique electronic properties conferred by the fluorine atoms can enhance interactions with biological targets and improve the overall efficacy of the compounds.[3]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

The following protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on established methodologies for the synthesis of biaryl compounds.

Materials:

-

This compound

-

Aryl halide (e.g., ethyl 4-chloronicotinate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane (B91453), toluene, DMF)

-

Degassed water (for aqueous conditions)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent (e.g., 10 mL of 1,4-dioxane) and, if applicable, degassed water (e.g., 2 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.

Synthesis of a TGR5 Agonist Precursor: Ethyl 4-(2,6-difluorophenyl)nicotinate

This protocol outlines the synthesis of a key intermediate for 4-phenyl pyridine-based TGR5 agonists.[1][2]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for TGR5 agonist precursor synthesis.

Experimental Details:

A mixture of ethyl 4-chloronicotinate (1.0 g, 5.4 mmol), this compound (1.02 g, 6.5 mmol), potassium carbonate (1.49 g, 10.8 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol) in a 4:1 mixture of 1,4-dioxane and water (25 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by flash column chromatography (eluent: hexane/ethyl acetate) to afford ethyl 4-(2,6-difluorophenyl)nicotinate.

Quantitative Data

TGR5 Agonist Activity

While specific reaction yields for the synthesis of the final TGR5 agonists are proprietary and vary between different molecular scaffolds, the resulting compounds, which incorporate the 2,6-difluorophenyl moiety, have demonstrated high potency in in-vitro assays.

| Compound Class | Target | EC₅₀ (nM) |

| 4-Phenyl Pyridine Derivatives | Human TGR5 | Low nanomolar range |

| 4-Phenyl Pyridine Derivatives | Mouse TGR5 | Low nanomolar range |

Note: EC₅₀ values are representative and can vary based on the specific molecular structure.

Anticancer Activity

Currently, there is a lack of publicly available literature that directly reports the IC₅₀ values of anticancer compounds synthesized specifically using this compound as a starting material. While numerous studies report the cytotoxicity of various difluorophenyl-substituted heterocycles, the direct synthetic lineage from this compound is not explicitly stated. Researchers are encouraged to consult specialized databases and proprietary literature for such specific data.

Signaling Pathway and Workflow Visualizations

TGR5 Signaling Pathway

Activation of TGR5 by an agonist, a derivative of this compound, initiates a downstream signaling cascade that plays a crucial role in glucose homeostasis and energy metabolism.

Caption: Simplified TGR5 signaling pathway upon agonist binding.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is an indispensable tool in the medicinal chemist's arsenal. Its utility in constructing complex, biologically active molecules through robust and versatile reactions like the Suzuki-Miyaura coupling is well-established. The strategic introduction of the 2,6-difluorophenyl moiety has proven to be a successful strategy in the development of potent TGR5 agonists and holds significant promise for the discovery of new anticancer agents. As drug discovery continues to evolve, the demand for such versatile and functionalized building blocks is set to increase, further solidifying the importance of this compound in the synthesis of next-generation therapeutics.

References

2,6-Difluorophenylboronic Acid: A Versatile Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylboronic acid has emerged as a critical building block in modern organic synthesis, enabling the construction of complex molecular architectures with applications spanning pharmaceuticals to materials science. Its unique electronic properties, conferred by the two fluorine atoms positioned ortho to the boronic acid group, offer distinct advantages in reactivity and selectivity, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with experimental protocols and data presented for practical laboratory use.

Physicochemical Properties

This compound is a white to off-white crystalline powder. The presence of the electron-withdrawing fluorine atoms significantly influences the electronic nature of the phenyl ring and the reactivity of the boronic acid moiety.

| Property | Value |

| Synonyms | 2,6-Difluorobenzeneboronic acid |

| CAS Number | 162101-25-9 |

| Molecular Formula | C₆H₅BF₂O₂ |

| Molecular Weight | 157.91 g/mol |

| Melting Point | 147-149 °C (lit.) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol (B129727) and other polar organic solvents. |

Core Applications

The utility of this compound as a synthetic intermediate is widespread, with notable applications in several key areas of chemical research and development.

Pharmaceutical Development

This building block is instrumental in the synthesis of a variety of pharmaceutical compounds.[1] It is particularly valuable in the development of targeted therapies, including those for cancer.[1] The 2,6-difluorophenyl motif can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic profile. A significant application is in the synthesis of potent TGR5 agonists, which are being investigated for the treatment of metabolic diseases like type 2 diabetes and obesity.

Organic Synthesis

This compound is a premier reagent for Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, essential for the creation of complex organic molecules. The fluorine atoms enhance the reactivity and can lead to higher yields and selectivity in these coupling reactions.[1]

Materials Science

In the field of materials science, this compound is used in the development of advanced materials such as polymers and coatings.[1] It is also a key component in the synthesis of 2,6-difluorinated oligophenyls, which are applicable as organic semiconductors. The introduction of fluorine atoms can tune the electronic properties and improve the performance and durability of these materials.[1]

Synthesis of Complex Molecules: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound. This reaction facilitates the formation of a biaryl linkage between the 2,6-difluorophenyl group and another aryl or heteroaryl moiety.

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a 4-(2,6-difluorophenyl)pyridine (B8577883) Derivative

This protocol outlines the synthesis of a 4-(2,6-difluorophenyl)pyridine derivative, a scaffold found in potent TGR5 agonists, via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

4-Chloropyridine (B1293800) hydrochloride (or a suitable aryl halide)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloropyridine hydrochloride (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Solvent Addition: Under a positive flow of the inert gas, add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 4-(2,6-difluorophenyl)pyridine derivative.

Quantitative Data from Representative Suzuki-Miyaura Reactions:

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-chloro-3-methylanisole | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | ~85-95 |

| 1-bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 8 | >95 (conversion)[1] |

| 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ (1.0) | K₂CO₃ | DMF/H₂O | 75 | - | 98[2] |

| 2,3,5,6-tetrafluoroiodobenzene | 2,4,5-Trifluorophenylboronic Acid | Pd₂(dba)₃ (5) / XPhos (15) | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 99[3] |

Application in Drug Discovery: TGR5 Agonists and Signaling Pathway

Molecules synthesized using this compound as a building block have shown promise as potent TGR5 agonists. TGR5, a G protein-coupled receptor, is a key regulator of energy and glucose homeostasis. Activation of TGR5 stimulates a downstream signaling cascade with therapeutic implications for metabolic disorders.

The signaling pathway initiated by a TGR5 agonist is illustrated below:

Caption: TGR5 receptor signaling pathway activated by an agonist.

Conclusion

This compound is a powerful and versatile building block in organic chemistry. Its unique properties make it an invaluable tool for the synthesis of complex molecules with significant applications in pharmaceuticals and materials science. The ability to efficiently introduce the 2,6-difluorophenyl moiety via robust methods like the Suzuki-Miyaura cross-coupling reaction provides chemists with a strategic advantage in the design and creation of novel compounds with enhanced properties and functions. As research continues to uncover new applications, the importance of this compound in advancing chemical synthesis and drug discovery is set to grow.

References

- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

Spectroscopic Profile of 2,6-Difluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Difluorophenylboronic acid (C₆H₅BF₂O₂), a crucial building block in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to support research and development activities.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to variability in reported spectroscopic values. The data presented herein pertains to the monomeric form unless otherwise specified.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative. Due to the tendency of boronic acids to undergo oligomerization, the choice of solvent is critical for obtaining well-resolved spectra. Solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol (B129727) (CD₃OD) are often employed to break up intermolecular hydrogen bonding.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹⁹F | Acetone-d₆ | -112.2 | - | - | Ar-F |

| ¹¹B | DMSO-d₆ | 31.1 | broad singlet | - | -B (OH)₂ |

Note: Definitive ¹H and ¹³C NMR data for the free acid in common deuterated solvents were not available in the public domain at the time of this guide's compilation. The data for derivatives, such as naphthalenediol esters, have been reported and can serve as a reference. In a CDCl₃ solution of a naphthalenediol ester derivative, the ¹¹B NMR chemical shift was observed at approximately 27.0 ppm.[1]

Table 2: Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to O-H, B-O, C-F, and aromatic C-H and C=C bonds.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3428 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 1621 | Medium | C=C aromatic stretch |

| 1597 | Medium | C=C aromatic stretch |

| 1480 | Strong | C-F stretch |

| 1350 - 1310 | Strong | B-O stretch |

| 1138 | Medium | C-H in-plane bend |

| 909 | Medium | O-H out-of-plane bend |

| 758 | Strong | C-H out-of-plane bend (aromatic) |

Note: The broadness of the O-H stretching band is indicative of strong intermolecular hydrogen bonding.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry of boronic acids can be challenging due to their thermal lability and tendency to form boroxines. Electrospray ionization (ESI) is often a suitable technique.

| m/z | Relative Intensity (%) | Assignment |

| 158.03 | - | [M]+, Molecular Ion (calculated for C₆H₅¹¹BF₂O₂) |

| 141.03 | - | [M-OH]+ |

| 113.02 | - | [M-B(OH)₂]+ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for phenylboronic acids and has not been experimentally confirmed from available public data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. The following protocols are based on established practices for the analysis of boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Acetone-d₆) in a standard 5 mm NMR tube. To ensure the compound is in its monomeric form, it is advisable to use solvents that can disrupt hydrogen bonding.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the aromatic and hydroxyl proton regions (typically 0-12 ppm).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum should be acquired. The spectral width should be set to cover the typical range for aryl fluorides.

-

¹¹B NMR: A proton-decoupled ¹¹B NMR spectrum should be acquired. A broad spectral width is recommended due to the wide chemical shift range of boron compounds. Use a quartz NMR tube for optimal results.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.

-

Instrumentation and Analysis:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Method: Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS). An LC-MS setup can be beneficial for separating the boronic acid from its anhydride (B1165640) form.

-

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a structured process, from sample reception to final data interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,6-Difluorophenylboronic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the generation of biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms into these structures, facilitated by reagents like 2,6-difluorophenylboronic acid, can significantly alter the physicochemical properties of molecules, including their metabolic stability and binding affinity.

However, the use of this compound in Suzuki-Miyaura couplings presents a significant challenge due to its high susceptibility to protodeboronation under basic conditions. The electron-withdrawing nature of the two ortho-fluorine atoms increases the acidity of the boronic acid, leading to rapid cleavage of the C-B bond in the presence of a base. This competitive side reaction often results in low yields of the desired cross-coupled product.

To overcome this instability, the development of highly active palladium catalysts that promote rapid cross-coupling under mild conditions is crucial. This approach ensures that the rate of the desired C-C bond formation is significantly faster than the rate of protodeboronation. Recent advancements, particularly the use of palladium precatalysts in conjunction with bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of these challenging substrates at or near room temperature.

Key Challenges and Solutions

-

Protodeboronation: The primary side reaction is the cleavage of the C-B bond of the boronic acid, which is accelerated by the ortho-fluorine substituents.

-

Solution: Employing a highly active catalyst system that operates at low temperatures and short reaction times can outpace this decomposition pathway. Buchwald's palladium precatalysts, for instance, are designed for rapid formation of the active Pd(0) species, which is key to an efficient catalytic cycle.[1][2]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl chlorides and bromides. Optimization of specific parameters such as catalyst loading, base, and solvent may be necessary for different substrates.

Protocol 1: Coupling of this compound with an Aryl Chloride

This protocol is adapted from methodologies developed for unstable boronic acids, utilizing a highly active palladium precatalyst system.[1]

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

(XPhos)Pd G2 precatalyst (0.02 mmol, 2 mol%)

-

Potassium phosphate (B84403) (K₃PO₄), 0.5 M aqueous solution

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a dry reaction vessel, combine the aryl chloride, this compound, and the (XPhos)Pd G2 precatalyst.

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Reagent Addition: Add degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

-

Reaction: Stir the mixture vigorously at room temperature (or up to 40 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of this compound with an Aryl Bromide

This protocol utilizes similar conditions to the aryl chloride coupling, leveraging the high activity of the precatalyst to ensure efficient reaction with the more reactive aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

(XPhos)Pd G2 precatalyst (0.01-0.02 mmol, 1-2 mol%)

-

Potassium phosphate (K₃PO₄), solid

-

Dioxane and water (4:1 mixture), degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, (XPhos)Pd G2 precatalyst, and solid K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed dioxane/water (4:1) solvent mixture (5 mL).

-

Reaction: Heat the reaction mixture to 40-60 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by column chromatography.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions.

Table 1: Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | (XPhos)Pd G2 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 |

| 2 | 4-Chloro-3-methylanisole (B83772) | (XPhos)Pd G2 (2) | K₃PO₄ | THF/H₂O | 40 | 1 | 91 |

| 3 | 2-Chlorotoluene | (XPhos)Pd G2 (2) | K₃PO₄ | THF/H₂O | 40 | 1.5 | 88 |

Data adapted from studies on fast Suzuki-Miyaura coupling reactions of unstable boronic acids.[1]

Table 2: Optimization of Palladium Source for a Model Reaction

Model Reaction: 4-chloro-3-methylanisole with this compound.[2]

| Entry | Palladium Source (1 mol%) | Ligand (1.5 mol%) | Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | 88 |

| 2 | Pd(OAc)₂ | XPhos | 85 |

| 3 | µ-OMs dimer | XPhos | 91 |

| 4 | µ-OMs dimer | RuPhos | 45 |

| 5 | µ-OMs dimer | SPhos | 15 |

| 6 | µ-OMs dimer | PPh₃ | <5 |

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Caption: Logic diagram for optimizing the Suzuki-Miyaura coupling.

References

Palladium-Catalyzed Cross-Coupling of 2,6-Difluorophenylboronic Acid: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of biaryl and heteroaryl compounds containing the 2,6-difluorophenyl motif is of significant interest due to the unique physicochemical properties imparted by the fluorine atoms. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,6-difluorophenylboronic acid with a variety of aryl and heteroaryl halides.

The presence of fluorine in drug candidates can enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving pharmacokinetic and pharmacodynamic profiles.[1][2] However, the Suzuki-Miyaura coupling of this compound presents challenges due to its steric hindrance and propensity for protodeboronation under basic conditions. This necessitates the use of specialized palladium catalyst systems that can facilitate efficient cross-coupling under mild conditions.

Catalyst Systems and Reaction Conditions

Recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and palladium precatalysts, have enabled the successful coupling of challenging substrates like this compound. These modern catalysts promote rapid oxidative addition and reductive elimination steps in the catalytic cycle, outcompeting the undesired protodeboronation pathway.

Key components of successful catalyst systems include:

-

Palladium Precatalysts: Second-generation Buchwald precatalysts (e.g., XPhos Pd G2, SPhos Pd G2) are highly effective as they readily form the active monoligated Pd(0) species.

-

Ligands: Bulky, electron-rich biaryl monophosphine ligands such as XPhos, SPhos, and RuPhos are crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle.

-

Bases: A careful selection of base is required to activate the boronic acid for transmetalation without promoting significant protodeboronation. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.

-

Solvents: Aprotic solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, and toluene (B28343) are commonly used, often in combination with water to facilitate the dissolution of the base.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These examples highlight the efficacy of modern palladium catalyst systems in achieving high yields under mild conditions.

Table 1: Cross-Coupling with Aryl and Heteroaryl Chlorides

| Entry | Aryl/Heteroaryl Chloride | Palladium Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | 95 |

| 2 | 2-Chlorotoluene | XPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 24 | 92 |

| 3 | 4-Chlorobenzonitrile | SPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 12 | 98 |

| 4 | 2-Chloropyridine | XPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 24 | 85 |

Table 2: Cross-Coupling with Aryl and Heteroaryl Bromides

| Entry | Aryl/Heteroaryl Bromide | Palladium Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 12 | 97 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G2 (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 16 | 94 |

| 3 | 2-Bromonaphthalene | SPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 24 | 96 |

| 4 | 3-Bromopyridine | XPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 18 | 91 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: General Procedure for Room Temperature Coupling with Aryl/Heteroaryl Halides using a Buchwald Precatalyst

This protocol is adapted from a procedure developed by Buchwald and coworkers for the coupling of unstable boronic acids.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

XPhos Pd G2 or SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Degassed water (1 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide, this compound, palladium precatalyst, and potassium phosphate.

-

Evacuate and backfill the reaction vessel with nitrogen or argon three times.

-

Add the anhydrous THF and degassed water via syringe.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 12 to 24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: General Procedure for Thermally-Promoted Coupling with Aryl Bromides

This protocol is a general method suitable for less challenging aryl bromide coupling partners.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)